molecular formula C9H21AsO3 B14629805 Dipropyl propylarsonate CAS No. 53720-58-4

Dipropyl propylarsonate

Cat. No.: B14629805
CAS No.: 53720-58-4
M. Wt: 252.18 g/mol
InChI Key: XQFJXFCMFWDDDR-UHFFFAOYSA-N
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Description

Dipropyl disulfide (C₆H₁₄S₂) is a sulfur-containing organic compound predominantly found in Allium species, such as onions (Allium cepa) and garlic (Allium sativum). It is a volatile compound responsible for the characteristic pungent aroma of freshly cut onions and plays a role in plant defense mechanisms . Structurally, it consists of two propyl groups connected by a disulfide bond (–S–S–). Its molecular weight is 150.3 g/mol, and it is characterized by a boiling point of 194–196°C .

Dipropyl disulfide is frequently identified via gas chromatography-mass spectrometry (GC-MS) in plant extracts, where it often constitutes a major component (e.g., 44.21% in A. fistulosum essential oil) . However, its detection can be influenced by analytical artifacts, as it may form via oxidation and dimerization of propanethiol during sampling .

Properties

CAS No.

53720-58-4

Molecular Formula

C9H21AsO3

Molecular Weight

252.18 g/mol

IUPAC Name

1-[propoxy(propyl)arsoryl]oxypropane

InChI

InChI=1S/C9H21AsO3/c1-4-7-10(11,12-8-5-2)13-9-6-3/h4-9H2,1-3H3

InChI Key

XQFJXFCMFWDDDR-UHFFFAOYSA-N

Canonical SMILES

CCCO[As](=O)(CCC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl propylarsonate can be synthesized through several methods, including the reaction of propyl halides with arsenic trioxide in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Arsonate esters typically undergo hydrolysis in acidic or basic media to regenerate the parent arsonic acid and alcohol .

Acidic Hydrolysis:

 C3H72As O OC3H7+H2OH+C3H7AsO OH 2+2C3H7OH\text{ C}_3\text{H}_7\text{O }_2\text{As O O}C_3H_7+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_3\text{H}_7\text{AsO OH }_2+2\,\text{C}_3\text{H}_7\text{OH}

Basic Hydrolysis:

 C3H72As O OC3H7+2OHC3H7AsO33+3C3H7OH\text{ C}_3\text{H}_7\text{O }_2\text{As O O}C_3H_7+2\,\text{OH}^-\rightarrow \text{C}_3\text{H}_7\text{AsO}_3^{3-}+3\,\text{C}_3\text{H}_7\text{OH}

Factors Influencing Rate:

  • pH: Rapid in strong acids (pH < 2) or bases (pH > 12) .

  • Temperature: Accelerates hydrolysis at >50°C .

Coordination Chemistry with Metal Oxides

Like arylarsonates, dipropyl propylarsonate may act as a ligand in polyoxometalate (POM) formation. For example, fluorinated arylarsonates form stable Mo₆ and Mo₁₂ polyanions .

Proposed Reaction with Molybdate:

6MoO42+2 C3H72As O OC3H7pH 3[ C3H7As 2Mo6O24]4+6H2O6\,\text{MoO}_4^{2-}+2\,\text{ C}_3\text{H}_7\text{O }_2\text{As O O}C_3H_7\xrightarrow{\text{pH 3}}[\text{ C}_3\text{H}_7\text{As }_2\text{Mo}_6\text{O}_{24}]^{4-}+6\,\text{H}_2\text{O}

Structural Features:

  • Hexanuclear Mo core capped by arsonate ligands.

  • Stability confirmed via NMR (¹H, ¹⁹F) and FTIR .

Transesterification Reactions

The propyl groups in this compound can be exchanged with other alcohols under acidic conditions, analogous to ester transesterification .

Example with Ethanol:

 C3H72As O OC3H7+2C2H5OHH+ C2H52As O OC3H7+2C3H7OH\text{ C}_3\text{H}_7\text{O }_2\text{As O O}C_3H_7+2\,\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{H}^+}\text{ C}_2\text{H}_5\text{O }_2\text{As O O}C_3H_7+2\,\text{C}_3\text{H}_7\text{OH}

Key Considerations:

  • Equilibrium-driven; excess alcohol shifts reaction .

  • Catalyzed by Lewis acids (e.g., BF₃) .

Thermal Decomposition and Stability

Arsonate esters may decompose upon heating, releasing toxic arsenic oxides. Stability is enhanced by:

  • Low moisture content.

  • Storage under inert atmosphere .

Decomposition Pathway:

 C3H72As O OC3H7ΔAs2O3+Propene+CO2\text{ C}_3\text{H}_7\text{O }_2\text{As O O}C_3H_7\xrightarrow{\Delta}\text{As}_2\text{O}_3+\text{Propene}+\text{CO}_2

Comparative Reactivity Table

Reaction Type Conditions Products Key References
SynthesisH⁺, 80°CThis compound + H₂O
Acidic HydrolysisH₂SO₄, refluxPropylarsonic acid + Propanol
Coordination with MopH 3, RT[As₂Mo₆O₂₄]⁴⁻ + H₂O
TransesterificationC₂H₅OH, H⁺Mixed alkyl arsonates

Scientific Research Applications

Dipropyl propylarsonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.

    Industry: this compound is used in the production of specialized chemicals and materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of dipropyl propylarsonate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This mechanism is exploited in its potential use as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares dipropyl disulfide with structurally or functionally related sulfur-containing compounds, focusing on chemical properties, biological activities, and applications.

Dipropyl Trisulfide (C₆H₁₄S₃)

  • Molecular Weight : 182.4 g/mol.
  • Occurrence : Co-occurs with dipropyl disulfide in onion extracts and Allium essential oils .
  • Key Differences :
    • Contains three sulfur atoms (–S–S–S–), enhancing its reactivity compared to dipropyl disulfide.
    • Exhibits distinct Raman spectral bands at 485 cm⁻¹ vs. 509 cm⁻¹ for dipropyl disulfide .
    • Higher thermal stability but similar susceptibility to artifact formation during GC analysis .

Diallyl Sulfide (C₆H₁₀S)

  • Molecular Weight : 114.2 g/mol.
  • Occurrence : Predominant in garlic, particularly in bulb extracts .
  • Key Differences: Contains an allyl group (–CH₂CH=CH₂), which enhances its chemopreventive activity.

Propylpropane Thiosulfonate (C₆H₁₄O₂S₂)

  • Molecular Weight : 182.3 g/mol.
  • Occurrence : Identified in onion bulb extracts alongside dipropyl disulfide .
  • Key Differences :
    • Contains a thiosulfonate group (–S(O₂)–S–), making it more polar and reactive.
    • Demonstrates antimicrobial properties in plant extracts, though its bioactivity profile remains less studied compared to dipropyl disulfide .

Dipropyl Thiophosphate (C₆H₁₅O₂PS₂)

  • Molecular Weight : 214.3 g/mol.
  • Occurrence : A degradation product of zinc dialkyldithiophosphates (ZDDPs) in engine oils .
  • Key Differences :
    • Contains a thiophosphate group, enabling its use as an anti-wear additive.
    • Degrades faster in petrol engines than dipropyl disulfide, forming dipropyl phosphate (C₆H₁₅O₄P) as a byproduct .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Dipropyl Disulfide and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Natural Source Bioactivity/Application
Dipropyl disulfide C₆H₁₄S₂ 150.3 Disulfide (–S–S–) Onion, garlic Plant defense, aroma compound
Dipropyl trisulfide C₆H₁₄S₃ 182.4 Trisulfide (–S–S–S–) Onion extracts Antioxidant, thermal breakdown
Diallyl sulfide C₆H₁₀S 114.2 Allyl sulfide (–S–CH₂CH=CH₂) Garlic Chemoprevention
Propylpropane thiosulfonate C₆H₁₄O₂S₂ 182.3 Thiosulfonate (–S(O₂)–S–) Onion Antimicrobial, volatile compound

Table 2: Research Findings on Efficacy and Stability

Compound Study Findings Reference
Dipropyl disulfide Forms artifacts during GC analysis due to propanethiol dimerization .
Diallyl sulfide Inhibits DMH-induced colon carcinogenesis by 47% at 200 mg/kg in mice .
Dipropyl trisulfide Detected in thermally degraded Allium extracts; contributes to aroma complexity .
Dipropyl thiophosphate Degrades faster in petrol engines than diesel, forming dipropyl phosphate .

Critical Analysis of Contradictory Evidence

  • Artifact Formation : Dipropyl disulfide’s quantification in GC-MS is contentious, as it may form artificially during analysis, unlike diallyl sulfide or propylpropane thiosulfonate .
  • Chemopreventive Efficacy: While diallyl sulfide shows dose-dependent inhibition of carcinogenesis, dipropyl disulfide lacks comparable activity despite its abundance in Allium species .

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